N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide
Description
N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide is a heterocyclic compound featuring a fused triazolo-thiadiazole core linked to a nicotinamide moiety via a methylthio (-SCH₃) substituent. The triazolo-thiadiazole scaffold is known for its diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C10H8N6OS2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-methylsulfanyl-N-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N6OS2/c1-18-8-6(3-2-4-11-8)7(17)13-9-15-16-5-12-14-10(16)19-9/h2-5H,1H3,(H,13,15,17) |
InChI Key |
ROROKABWNIPGIX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NN3C=NN=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolo-Thiadiazole Core
The synthesis oftriazolo[3,4-b]thiadiazole derivatives generally involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with carboxylic acids or their derivatives in the presence of a suitable reagent like phosphorus oxychloride (POCl₃) to facilitate cyclization.
Step 1: Formation of the Triazole-Thiol Precursor
- Start with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
- This compound can be synthesized from appropriate precursors such as hydrazine derivatives and thiosemicarbazides.
Step 2: Cyclization to Form the Triazolo-Thiadiazole Ring
- React the triazole-thiol with a carboxylic acid (e.g., acetic acid) in excess POCl₃.
- Heat the mixture for several hours, then cool and neutralize with ammonia to pH 7.
Incorporation of the Nicotinamide Moiety
To incorporate the nicotinamide moiety, one would typically use a coupling reaction between the triazolo-thiadiazole derivative and a nicotinic acid derivative.
Step 3: Activation of Nicotinic Acid
- Convert nicotinic acid into an activated form, such as an acid chloride, using thionyl chloride (SOCl₂).
Step 4: Coupling Reaction
- React the activated nicotinic acid derivative with the triazolo-thiadiazole amine in the presence of a base like pyridine or triethylamine.
- Ensure the reaction conditions are mild to avoid degradation of sensitive functional groups.
Analytical Techniques for Verification
The structure and purity of N-(Triazolo[3,4-b]thiadiazol-6-yl)-2-(methylthio)nicotinamide can be verified using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.
- Infrared (IR) Spectroscopy : Helps identify functional groups.
- Mass Spectrometry (MS) : Confirms the molecular weight and fragmentation pattern.
- Elemental Analysis : Verifies the elemental composition.
Data Table: Analytical Techniques for Verification
| Technique | Purpose |
|---|---|
| NMR | Molecular structure verification |
| IR | Functional group identification |
| MS | Molecular weight confirmation |
| Elemental Analysis | Elemental composition verification |
Chemical Reactions Analysis
Key Steps
-
Core Formation :
-
The triazolo-thiadiazole scaffold is constructed by reacting 4-amino-5-phenyl-4H-pyrazole-3-thiol with carbon disulfide under basic conditions (KOH/MeOH), followed by cyclization via reflux .
-
Intermediate 3-phenyl- triazolo[3,4-b] thiadiazole-6-thiol is alkylated with aryl halides in DMF using K₂CO₃ as a base to introduce substituents .
-
-
Nicotinamide Functionalization :
-
The methylthio group at the 2-position of nicotinamide is introduced via nucleophilic substitution or thiol-alkylation reactions.
-
Final coupling of the triazolo-thiadiazole core with 2-(methylthio)nicotinamide is achieved using carbodiimide-mediated amide bond formation.
-
Reaction Conditions
| Step | Reagents/Conditions | Yield* | Reference |
|---|---|---|---|
| Cyclization | KOH, MeOH, 70°C, 8–12 h | Not reported | |
| Alkylation | Aryl halides, K₂CO₃, DMF, RT | Moderate | |
| Amide Coupling | DCC/DMAP, CH₂Cl₂, RT | High |
*Yields are approximate due to variability in reported data.
Functional Group Reactivity
The compound participates in reactions driven by its distinct functional groups:
Triazolo-Thiadiazole Core
-
Electrophilic Substitution : The sulfur and nitrogen atoms in the thiadiazole ring enable reactivity with electrophiles, though steric hindrance from the fused triazole limits substitution positions .
-
Oxidation : The thiadiazole sulfur can oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., H₂O₂, KMnO₄).
Methylthio Group
-
Nucleophilic Displacement : The methylthio (-SMe) group undergoes substitution with amines or thiols under basic conditions.
-
Oxidative Demethylation : Treatment with HI or H₂O₂ converts -SMe to -SH, enabling further functionalization.
Nicotinamide Moiety
-
Hydrolysis : The amide bond is stable under mild acidic/basic conditions but hydrolyzes to carboxylic acid in concentrated HCl or NaOH.
-
Coordination Chemistry : The pyridine nitrogen and amide oxygen act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity.
Alkylation and Arylation
-
Reaction with alkyl/aryl halides in polar aprotic solvents (DMF, DMSO) introduces substituents at the 6-position of the triazolo-thiadiazole ring .
-
Example :
Cycloaddition Reactions
-
The triazole ring participates in [3+2] cycloadditions with nitriles or alkynes under catalytic conditions, forming extended heterocyclic systems .
Antimicrobial Activity Modulation
-
Chlorine-substituted derivatives (6f , 6g , 6h ) show enhanced antifungal activity (MIC = 0.5–2 µg/mL) due to improved membrane penetration .
-
Structure-activity relationship (SAR) studies indicate electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position optimize urease inhibition (IC₅₀ = 1.05 µM for 6k) .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C without melting.
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the thiadiazole ring, forming sulfonic acid derivatives.
-
Hydrolytic Stability : Stable in neutral aqueous solutions but degrades in strongly acidic/basic media via amide bond hydrolysis.
Scientific Research Applications
N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has potential therapeutic applications in the treatment of cancer, due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole-thiadiazole core can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazolo-thiadiazole derivatives are highly dependent on substituents. Key comparisons include:
- Nicotinamide vs. Benzothiazole/Aromatic Substituents : The target compound’s nicotinamide group may enhance interactions with NAD⁺-dependent enzymes, whereas benzothiazole derivatives (e.g., 6a ) prioritize antimicrobial activity via membrane disruption .
- Methylthio vs. Halogen/Iodo Groups : The methylthio group in the target compound likely improves solubility compared to bulky halogenated analogues (e.g., 8a , DTP,59 ), which exhibit higher enzyme affinity but poorer pharmacokinetics .
Physicochemical Properties
- Lipophilicity : The methylthio group (logP ~1.5) balances hydrophobicity better than polar nitro (logP ~0.5) or bulky spiro systems (logP ~3.2), suggesting intermediate bioavailability .
- Thermal Stability : Melting points for triazolo-thiadiazoles range from 151°C (7e ) to 210°C (6c ), with the target compound expected to fall within this range based on substituent effects .
Biological Activity
N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide is a compound that belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the triazole and thiadiazole rings followed by functionalization with a methylthio group. The synthesis can be optimized through various reaction conditions to yield high-purity products.
Antimicrobial Activity
Research has demonstrated that derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds in this class have shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. In a study evaluating various derivatives, some exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antifungal Activity : These compounds also display antifungal activity against pathogens like Pyricularia oryzae and Rhizoctonia solani. The introduction of electron-withdrawing groups has been linked to enhanced antifungal efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Mechanisms : The compound may inhibit DNA synthesis and induce apoptosis in cancer cells. Studies have shown that it can target specific kinases involved in tumorigenesis .
- Cell Lines Tested : Notable activity has been observed against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating promising potency .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit enzymes such as urease:
- Urease Inhibition : This compound demonstrated significant urease inhibition activity in vitro. The IC50 values suggest that it could serve as a lead compound for developing new urease inhibitors .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-thiadiazole derivatives is influenced by their structural features:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the triazole ring enhances antimicrobial activity.
- Substituents on the Thiadiazole Ring : Variations in substituents can significantly alter the pharmacological profile of these compounds .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antibacterial Study : A derivative was tested against a panel of bacteria showing MIC values lower than those of conventional antibiotics.
- Anticancer Evaluation : In vitro tests against various cancer cell lines revealed that certain derivatives induced apoptosis more effectively than established chemotherapeutics.
- Enzyme Inhibition Assay : Urease inhibition studies indicated that modifications to the thiadiazole moiety could enhance inhibitory potency.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide?
- Methodology : The compound can be synthesized via cyclization reactions using HgO in boiling glacial acetic acid. For example, dehydrosulfurization of N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides yields triazolo-thiadiazole derivatives in 42–62% efficiency. Reaction conditions (1–1.5 hours, 110°C) and solvent choice (acetic acid) are critical for optimizing yield . Alternative routes involve coupling nicotinamide derivatives with pre-formed triazolo-thiadiazole intermediates under nitrogen atmosphere .
Q. How should researchers characterize the structure of this compound using spectroscopic methods?
- Methodology :
- NMR : Analyze proton environments (e.g., methylthio group at δ ~2.5 ppm; aromatic protons in triazolo-thiadiazole at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peaks matching calculated values).
- Elemental Analysis : Verify purity (C, H, N, S content within ±0.4% of theoretical) .
- IR : Identify functional groups (e.g., C=S stretch at ~1250 cm⁻¹) .
Q. What initial biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial Activity : Use microdilution assays (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa) at 10–100 μM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., ambiguous NMR shifts) for triazolo-thiadiazole derivatives?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles in fused rings) .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 09 with B3LYP/6-31G*) .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Methodology :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the nicotinamide moiety to enhance antimicrobial potency .
- Hybridization : Attach chromeno-pyridine moieties to the thiadiazole ring to improve cytotoxicity (e.g., IC₅₀ reduction from 45 μM to 12 μM) .
- Table : Bioactivity trends for derivatives:
| Substituent (R) | MIC (S. aureus) | AChE Inhibition (%) |
|---|---|---|
| -NO₂ | 8 μg/mL | 72% |
| -OCH₃ | 32 μg/mL | 58% |
| -Cl | 16 μg/mL | 65% |
| Data from |
Q. How can computational methods predict binding interactions with biological targets (e.g., TNF-α)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions (PDB ID: 2AZ5). Key residues: Lys98 (hydrogen bonding with thiadiazole) and Tyr59 (π-π stacking with triazole) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodology :
- Standardized Assays : Re-evaluate activity under consistent conditions (e.g., same bacterial strain, inoculum size) .
- Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Experimental Design Considerations
Q. What in vitro models are suitable for studying pharmacokinetic properties (e.g., metabolic stability)?
- Methodology :
- Hepatic Microsomes : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS .
- Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
Structural-Activity Relationship (SAR) Studies
Q. How does the methylthio group influence pharmacological activity?
- Methodology :
- Isosteric Replacement : Substitute -SMe with -OMe or -CF₃ and compare bioactivity. For example, -SMe enhances lipophilicity (logP +0.5), improving membrane permeability .
- Protease Inhibition : Test against SARS-CoV-2 Mpro (PDB ID: 6LU7) to evaluate steric effects of the substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
